5-Aminonicotinic acid

Description

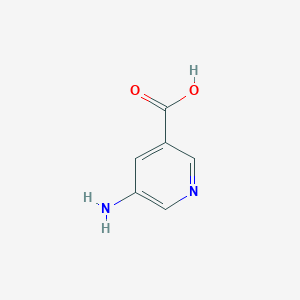

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIORJAACCWFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326623 | |

| Record name | 5-Aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24242-19-1 | |

| Record name | 5-Aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminonicotinic Acid

5-Aminonicotinic acid, also known by its systematic name 5-aminopyridine-3-carboxylic acid, is a pyridine (B92270) derivative that incorporates both a basic amino group and an acidic carboxylic acid group.[1] This bifunctional nature makes it a valuable building block in organic synthesis. It is an aromatic amine and an aminopyridine.[2][3] Functionally related to nicotinic acid, it serves as a metabolite and a precursor in the synthesis of various biologically active agents and coordination polymers.[2][3][4] This document provides a comprehensive overview of its fundamental properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Properties

This compound presents as an off-white to golden-brown crystalline powder at room temperature.[4][5][6] It should be stored in a dark place under an inert atmosphere at room temperature to ensure its stability, which is reported to be at least two years under these conditions.[6][7]

| Identifier | Value |

| CAS Number | 24242-19-1[2][8] |

| Molecular Formula | C₆H₆N₂O₂[2][8] |

| Molecular Weight | 138.12 g/mol [2][8] |

| IUPAC Name | 5-aminopyridine-3-carboxylic acid[2] |

| Synonyms | 5-Aminopyridine-3-carboxylic Acid[8], 5-ANA[1] |

| InChI | InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10)[2] |

| InChIKey | BYIORJAACCWFPU-UHFFFAOYSA-N[2] |

| SMILES | C1=NC=C(N)C=C1C(O)=O[9] |

| Property | Value |

| Melting Point | 293 °C[4][6] |

| Boiling Point | 253.51°C (rough estimate)[4][6] |

| Density | 1.3471 (rough estimate)[4][6] |

| pKa | 2.36±0.10 (Predicted)[4][6] |

| Solubility | >20.7 µg/mL (at pH 7.4)[2] |

| Appearance | Off-white to Golden-brown Crystalline Powder[4][5][6] |

| Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 138; 2nd Highest: 93; 3rd Highest: 66[2] |

| Infrared (FTIR) | Technique: KBr WAFER[2] |

| ¹H-NMR | Identity confirmed by ¹H-NMR[7] |

Synthesis and Reactivity

The synthesis of this compound commonly involves the substitution of a leaving group on the pyridine ring with an amino group.[1][5] Due to the presence of both an acidic and a basic group, careful control of pH is necessary during its preparation.[1] The carboxylic group can readily undergo reactions like esterification without interference from the pyridine ring or the amino group.[1]

A prevalent method for synthesizing this compound is from 5-bromonicotinic acid.[3][5] This process involves heating 5-bromonicotinic acid with ammonia (B1221849) in the presence of a copper catalyst.[3][5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 24242-19-1 [chemicalbook.com]

- 6. This compound CAS#: 24242-19-1 [m.chemicalbook.com]

- 7. This compound - CAS-Number 24242-19-1 - Order from Chemodex [chemodex.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 24242-19-1 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 5-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonicotinic acid, a pyridine (B92270) derivative of significant interest in medicinal chemistry, possesses a unique electronic and structural profile arising from the interplay of its amino and carboxylic acid functionalities on the aromatic ring. This guide provides a comprehensive analysis of its chemical structure and bonding, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for these key analytical techniques are presented, and all quantitative data are summarized for clarity. Visualizations of the molecular structure and its hydrogen bonding network are provided to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (5-ANA) is a valuable building block in the synthesis of various biologically active compounds. Its structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) on a pyridine scaffold, allows for diverse intermolecular interactions, making it a subject of interest in drug design and materials science. A thorough understanding of its chemical structure and bonding is paramount for predicting its reactivity, designing new derivatives, and interpreting its biological activity. This technical guide consolidates and presents key structural and bonding parameters of 5-ANA based on available scientific literature.

Chemical Structure and Identifiers

The fundamental chemical identity of this compound is established by its various nomenclature and registry identifiers.

| Identifier | Value |

| IUPAC Name | 5-aminopyridine-3-carboxylic acid[1][2] |

| Canonical SMILES | C1=C(C=NC=C1N)C(=O)O[2] |

| InChI | InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10)[2] |

| InChIKey | BYIORJAACCWFPU-UHFFFAOYSA-N[2] |

| CAS Number | 24242-19-1[3][4][5] |

| Molecular Formula | C6H6N2O2[2] |

| Molecular Weight | 138.12 g/mol [2] |

Molecular Geometry and Bonding: Insights from X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of the lead(II)-5-aminonicotinate MOF involved the following general steps:[8]

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown using a solvothermal method. A mixture of a lead(II) salt and this compound was dissolved in a suitable solvent system and heated in a sealed container. Slow cooling of the solution allowed for the formation of well-defined crystals.[6][7]

-

Data Collection: A single crystal was mounted on a diffractometer. The crystal was irradiated with monochromatic X-rays, and the diffraction pattern was recorded on a detector as the crystal was rotated.

-

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Bond Lengths and Angles

The following table summarizes the key bond lengths and angles for the 5-aminonicotinate ligand. These values provide a quantitative description of the molecular geometry.

| Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| C1-C2 | Data not available | C2-C1-C6 | Data not available |

| C2-C3 | Data not available | C1-C2-C3 | Data not available |

| C3-C4 | Data not available | C2-C3-C4 | Data not available |

| C4-C5 | Data not available | C3-C4-C5 | Data not available |

| C5-C6 | Data not available | C4-C5-C6 | Data not available |

| C6-N1 | Data not available | C5-C6-N1 | Data not available |

| C5-N2 | Data not available | C4-C5-N2 | Data not available |

| C3-C7 | Data not available | C2-C3-C7 | Data not available |

| C7-O1 | Data not available | C4-C3-C7 | Data not available |

| C7-O2 | Data not available | O1-C7-O2 | Data not available |

| O1-C7-C3 | Data not available | ||

| O2-C7-C3 | Data not available |

Note: Specific bond lengths and angles for the 5-aminonicotinate ligand within the reported MOF structures were not explicitly provided in the search results. Accessing the full crystallographic information files (CIFs) from the cited papers would be necessary to populate this table.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with atom numbering.

Caption: 2D chemical structure of this compound.

Electronic Structure and Bonding: Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are sensitive to the electron density and the connectivity of atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:[9][10]

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. More advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the assignment of signals.[11]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

¹H and ¹³C NMR Spectral Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is from a study where the compound was used in the synthesis of a derivative, and the supporting information contained the spectral data.[12]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2 | Data not available | C2 |

| H4 | Data not available | C3 |

| H6 | Data not available | C4 |

| NH₂ | Data not available | C5 |

| COOH | Data not available | C6 |

| C=O |

Note: The specific chemical shifts and coupling constants for this compound were not explicitly detailed in the abstracts of the search results. Accessing the full supplementary data of the cited literature is required to populate this table.

Intermolecular Interactions

The presence of both amino and carboxylic acid groups allows this compound to participate in a network of intermolecular hydrogen bonds. In the solid state, these interactions are crucial in determining the crystal packing. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

The following diagram illustrates a possible hydrogen bonding scheme between two molecules of this compound.

Caption: Dimer formation via hydrogen bonding.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. The presented data, derived from crystallographic and spectroscopic studies, offers a solid foundation for understanding the molecule's properties and reactivity. The ability of 5-ANA to form extensive hydrogen bonding networks is a key feature that influences its solid-state structure and its interactions in biological systems. Further research to obtain the crystal structure of the free molecule would be beneficial for a more complete understanding of its intrinsic geometry. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this important molecule and its derivatives.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 24242-19-1 [chemicalbook.com]

- 5. This compound - CAS-Number 24242-19-1 - Order from Chemodex [chemodex.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Synthesis, Crystal Structure and Catalytic Properties of a Novel Ni(II) MOF with a Rare [3+3+3] Nine Fold Interpenetrated Network [ccspublishing.org.cn]

- 9. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. emerypharma.com [emerypharma.com]

- 12. pubs.acs.org [pubs.acs.org]

5-Aminonicotinic Acid (CAS: 24242-19-1): A Technical Guide for Researchers

An In-depth Overview of the Synthesis, Properties, and Biological Significance of a Key Pharmaceutical Intermediate

Abstract

5-Aminonicotinic acid (CAS: 24242-19-1), also known by its IUPAC name 5-aminopyridine-3-carboxylic acid, is a pyridine (B92270) derivative of significant interest in the fields of medicinal chemistry and drug development.[1][2] Possessing both an amino group and a carboxylic acid functional group, this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] Notably, it has been identified as a competitive inhibitor of D-aspartate oxidase, highlighting its potential in the development of novel therapeutics for neurological disorders.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging role in targeting enzymatic pathways relevant to central nervous system pathologies.

Chemical and Physical Properties

This compound is typically a golden-brown or off-white crystalline powder.[1][5] It is an aromatic amine and an aminonicotinic acid, functionally related to nicotinic acid.[1][2] Its stability allows for storage at room temperature in an inert atmosphere, protected from light and moisture.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24242-19-1 | [1][6] |

| Molecular Formula | C₆H₆N₂O₂ | [1][6] |

| Molecular Weight | 138.12 g/mol | [1][2][6] |

| Appearance | Golden-brown/Off-white Crystalline Powder | [1][7] |

| Melting Point | 293 °C | [1][5] |

| Boiling Point | 253.51 °C (rough estimate) | [1][5] |

| Density | 1.3471 g/cm³ (rough estimate) | [1][5] |

| Solubility | Soluble in DMSO.[4] >20.7 µg/mL at pH 7.4.[2] | [2][4] |

| pKa | 2.36 ± 0.10 (Predicted) | [1][5] |

Table 2: Computational Data

| Descriptor | Value | Source(s) |

| IUPAC Name | 5-aminopyridine-3-carboxylic acid | [2] |

| SMILES | C1=C(C=NC=C1N)C(=O)O | [2][6] |

| InChIKey | BYIORJAACCWFPU-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [6] |

| logP | 0.362 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from 5-bromonicotinic acid via a nucleophilic aromatic substitution reaction with ammonia (B1221849), catalyzed by a copper salt. The general workflow involves heating the reactants in an autoclave, followed by purification steps to isolate the final product.

Protocol 1: Synthesis from 5-Bromonicotinic Acid

This protocol is adapted from procedures described in chemical literature.[7][8]

Materials:

-

5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)

-

Aqueous ammonia (67.32 mL)

-

Copper (II) sulfate pentahydrate (8.41 g)

-

Saturated sodium sulfide (B99878) solution

-

Concentrated hydrochloric acid

-

Autoclave reactor

-

Filtration apparatus

Procedure:

-

Combine 5-bromo-3-pyridinecarboxylic acid (25 g), aqueous ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g) in a suitable vessel.[7][8]

-

Heat the sealed autoclave to 120°C and maintain this temperature for 16 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Wash the dark-colored solution with a saturated sodium sulfide solution to precipitate and remove copper ions.[7][8]

-

Filter the mixture to remove the solid copper sulfide.[7]

-

Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid. This will cause the product to precipitate.[7][8]

-

Cool the acidified mixture to enhance precipitation.[8]

-

Collect the solid product by filtration and dry thoroughly to yield this compound.[7][8] (Reported yield: 12.9 g, 74%).[8]

Protocol 2: Alternative High-Temperature Synthesis

This method utilizes a higher temperature which may affect reaction time.[3]

Materials:

-

5-bromonicotinic acid (20.2 g, 100 mmol)

-

Aqueous ammonia solution (40 mL)

-

Copper (II) sulfate pentahydrate (4.98 g, 20 mmol)

-

High-pressure reactor

-

Sodium sulfide solution

Procedure:

-

Charge a high-pressure reactor with 5-bromonicotinic acid (20.2 g), copper sulfate pentahydrate (4.98 g), and aqueous ammonia solution (40 mL).[3]

-

Stir the mixture at 170-180°C for 19 hours.[3]

-

After cooling, treat the solution with sodium sulfide to remove copper ions.[3]

-

Filter the mixture.[3]

-

Adjust the filtrate to a pH of 4-5 and concentrate to obtain the target product.[3]

Biological Activity and Mechanism of Action

This compound is recognized as a valuable intermediate for synthesizing biologically active agents for the pharmaceutical industry.[1] Its derivatives have been explored for applications in treating neurological disorders, cardiovascular diseases, and cancer.[1]

A key identified mechanism of action is the inhibition of D-aspartate oxidase (DDO, also known as DASPO).[3] D-aspartate oxidase is the enzyme responsible for the degradation of D-aspartate, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][9] By inhibiting DDO, this compound can increase the concentration of D-aspartate in the brain, thereby enhancing NMDA receptor-mediated neurotransmission.[3] This pathway is a critical target for therapeutic intervention in conditions where NMDA receptor function is dysregulated, such as schizophrenia.[1][3]

References

- 1. Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of Novel D-Aspartate Oxidase Inhibitors by in Silico Screening and Their Functional and Structural Characterization in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]

- 6. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Aminonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Aminonicotinic acid (also known as 5-aminopyridine-3-carboxylic acid), a valuable building block in the synthesis of various biologically active agents and coordination polymers. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic molecules. A combination of NMR, IR, and MS provides a comprehensive characterization of a compound's molecular structure, functional groups, and molecular weight. The logical workflow for this analysis is outlined below.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.2 - 8.4 | Singlet (s) or Doublet (d) |

| H-4 | ~7.3 - 7.5 | Doublet of Doublets (dd) or Triplet (t) |

| H-6 | ~8.0 - 8.2 | Singlet (s) or Doublet (d) |

| -NH₂ | ~5.8 - 6.0 | Broad Singlet (br s) |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 150 |

| C-3 | ~125 - 130 |

| C-4 | ~120 - 125 |

| C-5 | ~140 - 145 |

| C-6 | ~135 - 140 |

| -COOH | ~165 - 170 |

| Solvent: DMSO-d₆ |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is typically 0-200 ppm.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its carboxylic acid, aromatic amine, and pyridine (B92270) ring functionalities. The data is typically acquired using a KBr wafer or pellet technique.[2]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3300 | N-H Stretch | Primary Aromatic Amine | Medium |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid | Strong |

| 1620 - 1580 | N-H Bend | Primary Amine | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| Note: These are typical ranges and may vary slightly.[3][4] |

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural clues.

Data Presentation

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (138.12 g/mol ). The fragmentation pattern is consistent with the structure of an aminopyridine carboxylic acid.

Table 4: Mass Spectrometry Data (GC-MS) for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 138 | Top Peak | [M]⁺ (Molecular Ion) |

| 93 | 2nd Highest | [M - COOH]⁺ |

| 66 | 3rd Highest | [C₄H₄N]⁺ (Fragment from pyridine ring cleavage) |

| Data sourced from PubChem.[2] |

The fragmentation can be rationalized as follows:

-

[M]⁺ (m/z 138): The molecular ion is formed by the loss of one electron. Aromatic compounds typically show a prominent molecular ion peak.[5]

-

[M - COOH]⁺ (m/z 93): This fragment results from the characteristic loss of the carboxyl group (mass 45) from the molecular ion.[5]

-

[C₄H₄N]⁺ (m/z 66): This likely arises from the subsequent fragmentation of the aminopyridine ring structure.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC). The sample is heated in a high vacuum to ensure it is in the gas phase.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a positively charged molecular ion (radical cation).

-

Fragmentation: The high internal energy of the molecular ions causes many of them to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the Solubility of 5-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5-aminonicotinic acid in various solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound, also known as 5-aminopyridine-3-carboxylic acid, is an organic compound with the chemical formula C₆H₆N₂O₂.[1] It is a derivative of nicotinic acid with an amino group at the 5-position of the pyridine (B92270) ring.[1] This substitution imparts amphoteric properties to the molecule, with both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on the pH of the medium.[2][3] Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, chemical synthesis, and biological assays.[4]

Quantitative and Qualitative Solubility Data

| Solvent System | Temperature | Solubility | Data Type | Source |

| Aqueous Buffer | Room Temp. | >20.7 µg/mL | Quantitative | PubChem[1] |

| (pH 7.4) | ||||

| Dimethyl Sulfoxide | Room Temp. | Soluble | Qualitative | AdipoGen[5] |

| (DMSO) | ||||

| Water | Room Temp. | Soluble | Qualitative | Gnee[6] |

| Ethanol | Room Temp. | Soluble | Qualitative | Gnee[6] |

| Methanol | Room Temp. | Soluble | Qualitative | Gnee[6] |

| Ether | Room Temp. | Slightly Soluble | Qualitative | Gnee[6] |

| Benzene | Room Temp. | Slightly Soluble | Qualitative | Gnee[6] |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol outlines the general procedure for determining the solubility of this compound in a given solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution by back-calculating from the diluted sample concentration using the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

4.2. pH-Solubility Relationship for Amphoteric Compounds

This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in aqueous solutions is therefore highly dependent on the pH. The following diagram illustrates the general relationship between pH and the solubility of such a compound. At the isoelectric point (pI), the net charge of the molecule is zero, and its aqueous solubility is at a minimum. At pH values below the pI, the amino group is protonated, and at pH values above the pI, the carboxylic acid group is deprotonated, leading to increased solubility in both cases due to the formation of charged species.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point and thermal stability of 5-aminonicotinic acid. The information herein is compiled for researchers, scientists, and professionals in drug development who require a thorough understanding of the material properties of this compound.

Physicochemical Data

Table 1: Thermal Properties of this compound and a Related Aminopyridine Co-crystal

| Property | This compound | 4-Aminopyridine (B3432731):Succinic Acid Co-crystal[1] |

| Melting Point (°C) | 293 | 195 |

| Decomposition Onset (TGA, °C) | Data not available | 190 |

| Decomposition Range (TGA, °C) | Data not available | 190–286 |

Note: The data for the 4-aminopyridine:succinic acid co-crystal is provided as a reference for a related aminopyridine structure.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the melting point and thermal stability of organic compounds like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and other thermal transitions of a material.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial equilibration at a sub-ambient temperature, followed by heating at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting DSC thermogram. The sharpness of the endotherm can provide an indication of the sample's purity.[1]

Thermogravimetric Analysis is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible.

-

Instrument Setup: The TGA instrument is tared and calibrated.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to assess stability under inert or oxidative conditions, respectively.

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The TGA curve provides information on the decomposition temperature range and the presence of any volatile components.

Visualizations

The following diagrams illustrate a hypothetical metabolic pathway and a general experimental workflow relevant to the analysis of aminonicotinic acids.

References

5-Aminonicotinic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonicotinic acid, a pyridine (B92270) derivative incorporating both an amino and a carboxylic acid functional group, serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its discovery and historical context, detailed chemical and physical properties, established synthesis protocols, and its role as a metabolite and agonist for the G-protein coupled receptor 109A (GPR109A).[3][4] This document aims to be an in-depth resource, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams to support further research and development.

Introduction and Historical Context

Chemical and Physical Properties

This compound is typically an off-white to golden-brown crystalline powder at room temperature.[1][6] Its structure, featuring both a basic amino group and an acidic carboxylic group on the pyridine ring, gives it amphoteric properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [4] |

| Molecular Weight | 138.12 g/mol | [4] |

| CAS Number | 24242-19-1 | [4] |

| Appearance | Off-white to golden-brown crystalline powder | [1][6] |

| Melting Point | 293 °C | [1] |

| pKa (Predicted) | 2.36 ± 0.10 | [1] |

| Solubility | >20.7 µg/mL (at pH 7.4) | [4] |

| IUPAC Name | 5-aminopyridine-3-carboxylic acid | [4] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the amination of a halogenated nicotinic acid precursor, typically 5-bromonicotinic acid.

General Synthesis Workflow

The synthesis process generally involves the nucleophilic substitution of the bromine atom with an amino group, followed by purification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 5-bromonicotinic acid.[6][7]

Materials:

-

5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)

-

Aqueous ammonia (67.32 mL)

-

Copper (II) sulfate pentahydrate (8.41 g)

-

Saturated sodium sulfide (B99878) solution

-

Concentrated hydrochloric acid

-

Autoclave/high-pressure reactor

-

Standard laboratory glassware

-

Filtration apparatus

-

TLC plates and developing chamber

-

Ninhydrin (B49086) solution (for TLC visualization)

Procedure:

-

In a suitable container, mix 5-bromo-3-pyridinecarboxylic acid (25 g), aqueous ammonia (67.32 mL), and copper (II) sulfate pentahydrate (8.41 g).

-

Transfer the reaction mixture to a high-pressure autoclave.

-

Heat the sealed reactor to 120 °C and maintain this temperature for 16 hours, with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC), with ninhydrin as a color developer to visualize the product.

-

After the reaction is complete, cool the dark-colored solution to room temperature.

-

To remove the copper catalyst, wash the reaction mixture with a saturated solution of sodium sulfide. This will precipitate copper sulfide.

-

Filter the mixture to remove the solid copper sulfide.

-

Adjust the pH of the filtrate to between 4 and 5 using concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Cool the acidified mixture to enhance precipitation.

-

Collect the solid product by filtration.

-

Dry the collected solid to obtain this compound. A typical yield for this procedure is around 74%.[6]

Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.[4]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (138.12 g/mol ).[4]

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, recent research has identified it as a direct agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[3] This receptor is also the target for nicotinic acid (niacin) and is involved in mediating its therapeutic effects, such as reducing lipolysis.[8]

GPR109A Signaling Pathway

The activation of GPR109A by an agonist like this compound initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

Caption: Activation of the GPR109A receptor by this compound.

The identification of this compound as a GPR109A agonist, with a reported EC₅₀ of 18 µM, opens up avenues for its potential use in developing novel therapeutics targeting this pathway, particularly for metabolic disorders.[3]

Applications in Research and Drug Development

This compound is a valuable compound for researchers and drug development professionals due to its versatile chemical nature and biological activity.

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of a wide range of biologically active agents, including potential treatments for neurological disorders, cardiovascular diseases, and cancer.[1]

-

Coordination Polymers: Its structure is suitable for the synthesis of coordination polymers, which have potential applications in gas storage, catalysis, and drug delivery systems.[1]

-

Bioluminescent Reagents: It is used as a component in the development of bioluminescent reagents for biochemical and molecular biology assays.[1]

-

Agrochemicals: Derivatives of aminonicotinic acids are used in the formulation of pesticides and herbicides.[9]

Conclusion

This compound is a historically significant pyridine derivative that continues to be relevant in modern chemical and pharmaceutical research. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an important synthetic building block. The recent discovery of its activity as a GPR109A agonist highlights its potential for direct therapeutic applications, warranting further investigation into its pharmacology and the development of its derivatives as novel drug candidates. This guide provides a foundational resource for professionals working with this versatile compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 24242-19-1 [chemicalbook.com]

- 7. This compound | 24242-19-1 [amp.chemicalbook.com]

- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

5-Aminonicotinic Acid as a Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a metabolite with emerging significance in biochemical and pharmaceutical research. While its precise metabolic roles are still under investigation, it is understood to be an intermediate in the pyridine (B92270) nucleotide cycle and may serve as a precursor for the synthesis of inactive analogs of vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite, including its physicochemical properties, probable metabolic pathways, and potential biological activities. This document also outlines detailed experimental protocols for its analysis and suggests future research directions to fully elucidate its function.

Introduction

This compound is an aminonicotinic acid with the amino group located at the 5th position of the pyridine ring.[1][2] It is recognized as a metabolite and is functionally related to nicotinic acid.[1][2] Its role as a biochemical reagent and a pharmaceutical intermediate underscores the need for a deeper understanding of its metabolic fate and biological effects.[3] This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers in metabolism, microbiology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing analytical methods and understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-aminopyridine-3-carboxylic acid | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| CAS Number | 24242-19-1 | [1] |

| Appearance | Off-white crystalline solid | [2] |

| Solubility | >20.7 µg/mL in aqueous solution at pH 7.4 | [1] |

Metabolic Pathways

While the complete metabolic pathway of this compound has not been fully elucidated, its structural similarity to nicotinic acid and the known metabolism of its isomer, 6-aminonicotinic acid, provide a strong basis for a hypothetical pathway. It is proposed that this compound enters the pyridine nucleotide cycle, where it is converted into analogs of NAD and NADP.

Proposed Biosynthesis and Incorporation into the Pyridine Nucleotide Cycle

The biosynthesis of this compound itself is not well-documented in the literature. It is likely a product of bacterial metabolism or can be synthesized for experimental purposes.[4] Once present in a biological system, it is hypothesized to be metabolized by the enzymes of the Preiss-Handler pathway, which normally utilizes nicotinic acid.

The proposed metabolic conversion is as follows:

-

Conversion to this compound Mononucleotide (5-ANAMN): this compound is likely a substrate for nicotinic acid phosphoribosyltransferase (NAPRT), which catalyzes the reaction with phosphoribosyl pyrophosphate (PRPP) to form this compound mononucleotide (5-ANAMN).

-

Conversion to this compound Adenine Dinucleotide (5-ANAAD): 5-ANAMN is then likely adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form this compound adenine dinucleotide (5-ANAAD).

-

Conversion to 5-Aminonicotinamide Adenine Dinucleotide (5-ANAD): Finally, the carboxyl group of the nicotinic acid moiety in 5-ANAAD is amidated by NAD synthetase (NADS) to yield 5-aminonicotinamide adenine dinucleotide (5-ANAD), an analog of NAD.

This proposed pathway is depicted in the following diagram:

Caption: Proposed metabolic pathway of this compound.

Degradation

The degradation pathway of this compound is currently unknown. Research on the degradation of the structurally similar compound 5-aminosalicylic acid suggests that oxidation may be a primary route of decomposition, rather than decarboxylation.[1] Further studies are required to determine the specific enzymes and intermediates involved in the catabolism of this compound.

Biological Activity and Potential Roles

The metabolism of this compound to form 5-ANAD is of significant biological interest. It is hypothesized that 5-ANAD acts as a competitive inhibitor of NAD-dependent enzymes. This is based on studies of 6-aminonicotinamide (B1662401) and 6-aminonicotinic acid, which are metabolized to 6-aminonicotinamide adenine dinucleotide (6-ANAD), an inhibitor of various dehydrogenases.[5] By replacing NAD, 5-ANAD could disrupt cellular redox reactions and energy metabolism, potentially leading to bacteriostatic or other pharmacological effects.

Derivatives of this compound have also been investigated as potential inhibitors of α-amylase and α-glucosidase, suggesting a possible role in the management of carbohydrate metabolism.

Quantitative Data

Currently, there is a notable lack of quantitative data in the scientific literature regarding the concentration of this compound in biological tissues or fluids, as well as the kinetic parameters of the enzymes involved in its metabolism. The following table highlights the areas where further research is critically needed.

Table 2: Gaps in Quantitative Data for this compound

| Data Type | Status | Research Need |

| Concentration in Tissues/Fluids | Not Reported | Development and application of sensitive analytical methods (e.g., LC-MS/MS) to quantify endogenous or administered this compound in various biological matrices. |

| Enzyme Kinetics (Km, Vmax) | Not Reported | In vitro characterization of enzymes like NAPRT, NMNAT, and NADS with this compound and its metabolites as substrates to determine their kinetic parameters. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound as a metabolite. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the development of a sensitive and specific method for quantifying this compound in complex biological matrices like bacterial lysates or culture media.

Caption: Workflow for LC-MS/MS quantification.

Methodology:

-

Sample Preparation:

-

For bacterial pellets: Lyse cells using sonication or bead beating in a suitable buffer.

-

For culture supernatant or other liquid samples: Centrifuge to remove debris.

-

To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to ensure good separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the precursor ion (M+H)+ for this compound and optimize fragmentation to select a specific product ion for quantification and another for qualification.

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standard.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Enzyme Assay for NAPRT Activity with this compound

This protocol describes a method to determine if nicotinic acid phosphoribosyltransferase (NAPRT) can utilize this compound as a substrate.

References

- 1. Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of the reduced nicotinamide adenine dinucleotide salvage pathway in artificial cells and its application in amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 6-aminonicotinic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Investigation of 5-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting theoretical and computational studies on 5-Aminonicotinic acid, a significant pyridine (B92270) derivative utilized as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals.[1] While extensive dedicated theoretical research on this compound is not yet prevalent in published literature, this document outlines the established computational methodologies and experimental protocols necessary for a thorough investigation. By leveraging data from closely related analogs, such as nicotinic acid and other aminonicotinic acid isomers, this guide offers a robust roadmap for researchers aiming to explore the molecular properties, reactivity, and potential biological activity of this compound through in silico methods.

Molecular Structure and Properties

This compound (5-ANA), with the chemical formula C₆H₆N₂O₂, is an aromatic compound containing both a basic amino group and an acidic carboxylic acid group attached to a pyridine ring.[1][2] This dual functionality imparts unique chemical reactivity, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| CAS Number | 24242-19-1 | [2] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| IUPAC Name | 5-aminopyridine-3-carboxylic acid |[2] |

Theoretical Studies: A Methodological Overview

A comprehensive theoretical investigation of this compound involves a multi-faceted approach, primarily centered around Density Functional Theory (DFT) calculations. These studies are crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can provide valuable insights into its geometry, stability, and reactivity.

2.1.1. Geometry Optimization The first step in any DFT study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4][5] The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

Table 2: Theoretical Optimized Geometrical Parameters of Nicotinic Acid (as an analog for this compound) (Note: Data for nicotinic acid is presented here as a reference for the expected values for this compound.)

| Parameter | Bond Length (Å) / Angle (°) | Method | Reference |

| Bond Lengths | B3LYP/6-311++G(d,p) | [6] | |

| N1-C2 | 1.336 | ||

| C2-C3 | 1.395 | ||

| C3-C4 | 1.393 | ||

| C4-C5 | 1.391 | ||

| C5-C6 | 1.389 | ||

| C6-N1 | 1.338 | ||

| C3-C7 | 1.498 | ||

| C7-O8 | 1.213 | ||

| C7-O9 | 1.359 | ||

| O9-H10 | 0.971 | ||

| Bond Angles | |||

| C6-N1-C2 | 117.8 | ||

| N1-C2-C3 | 123.4 | ||

| C2-C3-C4 | 118.0 | ||

| C3-C4-C5 | 119.1 | ||

| C4-C5-C6 | 118.6 | ||

| C5-C6-N1 | 123.1 | ||

| N1-C2-H11 | 116.1 | ||

| C4-C3-C7 | 121.2 | ||

| C3-C7-O8 | 125.1 | ||

| C3-C7-O9 | 111.9 | ||

| C7-O9-H10 | 105.8 |

2.1.2. Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation. The calculated vibrational modes can be assigned to specific molecular motions (e.g., C-H stretch, C=O stretch).

Table 3: Selected Calculated Vibrational Frequencies for Nicotinic Acid (as an analog for this compound) (Note: Data for nicotinic acid is presented here as a reference for the expected values for this compound.)

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference |

| ν(O-H) | 3713 | 3434 | O-H stretching | [6] |

| ν(C-H) | 3128-3080 | - | C-H stretching | [6] |

| ν(C=O) | 1785 | 1712 | C=O stretching | [6] |

| Ring Skel. | 1622 | 1615 | Pyridine ring skeletal vibration | [6] |

| δ(O-H) | 1335 | 1320 | O-H in-plane bend | [6] |

2.1.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 4: Calculated Electronic Properties of Nicotinic Acid Analogs (Note: This table presents hypothetical data for this compound based on typical values for similar molecules.)

| Parameter | Value (eV) | Method |

| E_HOMO | -6.5 | B3LYP/6-311++G(d,p) |

| E_LUMO | -1.8 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.7 | B3LYP/6-311++G(d,p) |

| Ionization Potential (I) | 6.5 | - |

| Electron Affinity (A) | 1.8 | - |

| Chemical Hardness (η) | 2.35 | (I-A)/2 |

| Chemical Softness (S) | 0.21 | 1/(2η) |

| Electronegativity (χ) | 4.15 | (I+A)/2 |

| Electrophilicity Index (ω) | 3.67 | χ²/(2η) |

2.1.4. Molecular Electrostatic Potential (MEP) Analysis The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.

2.1.5. Natural Bond Orbital (NBO) Analysis NBO analysis provides information about the charge distribution within the molecule, hybridization of atoms, and the nature of bonding and antibonding orbitals. It is a powerful tool for understanding delocalization and hyperconjugative interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein (receptor).

Table 5: Hypothetical Molecular Docking Results for this compound (Note: This table presents a hypothetical scenario for illustrative purposes.)

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase (XXXX) | -7.8 | ARG 123, LYS 45 | Hydrogen Bond |

| PHE 210 | Pi-Pi Stacking | ||

| VAL 50 | Hydrophobic | ||

| Hypothetical Receptor (YYYY) | -6.5 | ASP 88 | Salt Bridge |

| SER 90, GLN 150 | Hydrogen Bond |

Experimental Protocols

Theoretical studies are most powerful when validated by experimental data. The following section outlines key experimental protocols relevant to the study of this compound.

A common method for the synthesis of this compound is from 5-bromonicotinic acid.[7][8]

Protocol:

-

A mixture of 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol) and copper sulfate (B86663) pentahydrate (e.g., 4.98 g, 20 mmol) in an aqueous ammonia (B1221849) solution (e.g., 40 mL) is prepared.

-

The mixture is stirred in a high-pressure reactor at 170-180°C for approximately 19 hours.

-

After cooling, the dark-colored solution is treated with a sodium sulfide (B99878) solution to precipitate and remove copper ions.

-

The mixture is filtered, and the filtrate is adjusted to a pH of 4-5 with a suitable acid (e.g., HCl).

-

The solution is then concentrated to precipitate the product, this compound.

-

The product is collected by filtration and dried.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

-

A small amount of the synthesized this compound is mixed with potassium bromide (KBr).

-

The mixture is pressed into a thin pellet.

-

The pellet is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The solution is placed in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Protocol:

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software (e.g., using the results from the DFT geometry optimization).

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound in the active site of the target protein. The search space is defined by a grid box encompassing the active site.

-

Analysis of Results: The results are analyzed to identify the best binding pose based on the binding energy (or scoring function). The interactions between this compound and the amino acid residues of the protein are visualized and analyzed.

Conclusion

This guide provides a comprehensive overview of the theoretical and experimental approaches required for a thorough investigation of this compound. By combining DFT calculations for detailed molecular property analysis with molecular docking for predicting biological interactions, and validating these findings with experimental synthesis and characterization, researchers can gain significant insights into the potential of this compound in drug development and other applications. The methodologies and illustrative data presented herein serve as a foundational resource for initiating and conducting advanced research on this important molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. This compound | 24242-19-1 [chemicalbook.com]

- 8. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]

5-Aminonicotinic Acid and its Functional Relation to Nicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-aminonicotinic acid and its functional relationship to nicotinic acid (Niacin, Vitamin B3). While both molecules share a core pyridine-3-carboxylic acid structure, the addition of an amino group at the 5-position of the pyridine (B92270) ring in this compound suggests potential modulation of its biological activity. This document details their chemical properties, known biological roles, and relevant signaling pathways, with a particular focus on the GPR109A receptor, a key target for nicotinic acid's therapeutic effects. Detailed experimental protocols for the synthesis of this compound and for assays relevant to the study of these compounds are provided to facilitate further research. It is important to note that while the functional relationship is established, specific quantitative data on the direct comparative biological activities, particularly receptor binding affinities and in vivo pharmacokinetics of this compound, are not extensively available in current literature.

Introduction

Nicotinic acid is a well-established essential nutrient and a therapeutic agent used for treating dyslipidemia.[1] Its primary mechanism of action for its lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] this compound is a derivative of nicotinic acid and is recognized as being functionally related.[3] This relationship implies that this compound may share some of the biological activities of nicotinic acid, potentially acting as a modulator of the same signaling pathways. Understanding the nuances of this relationship is crucial for the development of novel therapeutics with potentially improved efficacy or side-effect profiles.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of this compound and nicotinic acid is presented in Table 1.

| Property | This compound | Nicotinic Acid |

| IUPAC Name | 5-aminopyridine-3-carboxylic acid[3] | Pyridine-3-carboxylic acid |

| Synonyms | 5-ANA, 5-aminopyridine-3-carboxylic acid[4] | Niacin, Vitamin B3 |

| CAS Number | 24242-19-1[3] | 59-67-6 |

| Molecular Formula | C₆H₆N₂O₂[3] | C₆H₅NO₂ |

| Molecular Weight | 138.12 g/mol [3] | 123.11 g/mol |

| Appearance | Off-white to golden-brown crystalline powder[4] | White crystalline powder |

| Melting Point | 293 °C[5] | 237 °C |

| Solubility | >20.7 µg/mL in water at pH 7.4[3] | Soluble in water |

| pKa | 2.36 (predicted)[5] | 4.85 |

Synthesis of this compound

This compound can be synthesized from 5-bromonicotinic acid. The following is a general experimental protocol.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromonicotinic acid

-

Aqueous ammonia

-

Copper (II) sulfate (B86663) pentahydrate

-

Concentrated hydrochloric acid

-

Saturated sodium sulfide (B99878) solution

-

Autoclave

-

Thin-layer chromatography (TLC) plates

-

Ninhydrin (B49086) solution (for TLC visualization)

Procedure:

-

In a suitable reaction vessel, combine 5-bromonicotinic acid, aqueous ammonia, and a catalytic amount of copper (II) sulfate pentahydrate.

-

Transfer the reaction mixture to an autoclave and heat to 120°C for 16 hours.

-

Monitor the progress of the reaction by TLC, using an appropriate eluent system. Visualize the spots by staining with a ninhydrin solution, which will react with the amino group of the product.

-

Upon completion of the reaction, cool the mixture and transfer it to a beaker.

-

To remove the copper catalyst, wash the reaction mixture with a saturated solution of sodium sulfide. This will precipitate copper sulfide, which can be removed by filtration.

-

Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. This will protonate the amino group and deprotonate the carboxylic acid, leading to the precipitation of the zwitterionic this compound.

-

Cool the acidified mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product under vacuum to obtain this compound.

Workflow Diagram:

Synthesis workflow for this compound.

Functional Relationship and Signaling Pathways

Nicotinic acid's primary biological functions are mediated through its role as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), and through its action as a signaling molecule, primarily via the GPR109A receptor.[2]

The GPR109A Signaling Pathway

GPR109A is a Gαi-coupled receptor highly expressed in adipocytes and immune cells.[2] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] In adipocytes, this leads to the inhibition of hormone-sensitive lipase, reducing the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has anti-inflammatory effects.[2]

Given that this compound is functionally related to nicotinic acid, it is plausible that it also interacts with GPR109A. However, quantitative data on its binding affinity (Ki or IC50) and efficacy (EC50) are currently lacking in the public domain.

Signaling Pathway Diagram:

Simplified GPR109A signaling pathway.

De Novo NAD+ Synthesis (Kynurenine Pathway)

Nicotinic acid is a key intermediate in the de novo synthesis of NAD+ from the amino acid tryptophan via the kynurenine (B1673888) pathway. This pathway is crucial for maintaining cellular NAD+ levels, which are essential for numerous metabolic reactions. The potential role of this compound in this pathway has not been elucidated.

Comparative Biological Data (Hypothetical)

While direct comparative data is limited, Table 2 provides a template for summarizing key biological parameters that should be determined experimentally to fully characterize the functional relationship between this compound and nicotinic acid.

| Parameter | This compound | Nicotinic Acid | Reference |

| GPR109A Binding Affinity (Ki) | Data not available | ~1 µM | [7] |

| GPR109A Functional Activity (EC50 for cAMP inhibition) | Data not available | ~0.1-1 µM | [6] |

| Oral Bioavailability | Data not available | Variable, ~60-76% | [8] |

| Plasma Half-life (t½) | Data not available | ~1 hour | [9] |

Experimental Protocols for Comparative Analysis

To elucidate the direct functional relationship, the following experimental protocols are recommended.

GPR109A Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human GPR109A

-

[³H]-Nicotinic acid (Radioligand)

-

Unlabeled nicotinic acid (for determining non-specific binding and as a positive control)

-

This compound (Test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine

-

96-well plates

-

Cell harvester and scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-GPR109A cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding: Add membrane preparation, [³H]-nicotinic acid (at a concentration close to its Kd), and binding buffer.

-

Non-specific Binding: Add membrane preparation, [³H]-nicotinic acid, and a high concentration of unlabeled nicotinic acid (e.g., 100 µM).

-

Competition: Add membrane preparation, [³H]-nicotinic acid, and varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Workflow for GPR109A radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of this compound to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR109A

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Nicotinic acid (Positive control)

-

This compound (Test compound)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and plates

Procedure:

-